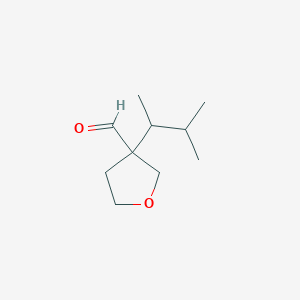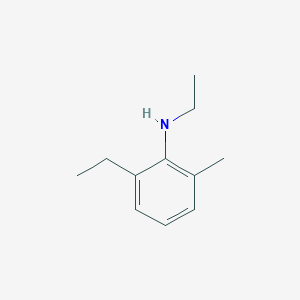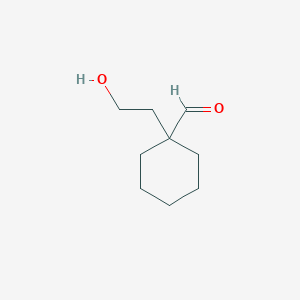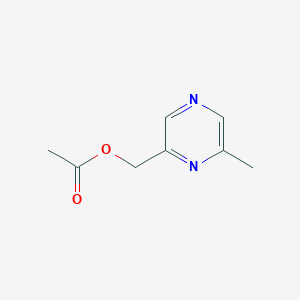
(6-Methylpyrazin-2-yl)methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Methylpyrazin-2-yl)methyl acetate is an organic compound with the molecular formula C8H10N2O2 It is characterized by a pyrazine ring substituted with a methyl group at the 6-position and an acetate group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Methylpyrazin-2-yl)methyl acetate typically involves the reaction of 6-methylpyrazine with acetic anhydride in the presence of a catalyst such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and optimized reaction conditions can further enhance the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetate group to an alcohol, resulting in (6-Methylpyrazin-2-yl)methanol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed:
Oxidation: Formation of (6-Methylpyrazin-2-yl)acetic acid.
Reduction: Formation of (6-Methylpyrazin-2-yl)methanol.
Substitution: Formation of various substituted pyrazine derivatives.
Scientific Research Applications
Chemistry: (6-Methylpyrazin-2-yl)methyl acetate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of pyrazine derivatives on cellular processes. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. It may be explored for its activity against various biological targets.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel products with specific properties.
Mechanism of Action
The mechanism of action of (6-Methylpyrazin-2-yl)methyl acetate involves its interaction with specific molecular targets. The acetate group can undergo hydrolysis to release acetic acid, which may participate in various biochemical pathways. The pyrazine ring can interact with enzymes or receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
(5-Methoxy-6-methylpyrazin-2-yl)methyl acetate: This compound has a methoxy group at the 5-position, which can influence its reactivity and biological activity.
(6-Methylpyrazin-2-yl)methanol: The reduction product of (6-Methylpyrazin-2-yl)methyl acetate, which lacks the acetate group and has different chemical properties.
Uniqueness: this compound is unique due to its specific substitution pattern on the pyrazine ring
Properties
Molecular Formula |
C8H10N2O2 |
|---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
(6-methylpyrazin-2-yl)methyl acetate |
InChI |
InChI=1S/C8H10N2O2/c1-6-3-9-4-8(10-6)5-12-7(2)11/h3-4H,5H2,1-2H3 |
InChI Key |
HWMSEKNMBIGOAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC(=N1)COC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


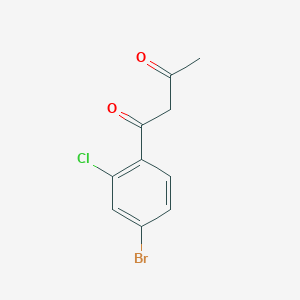
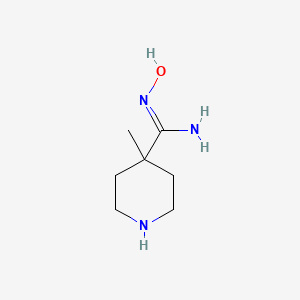
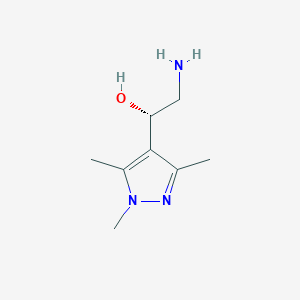

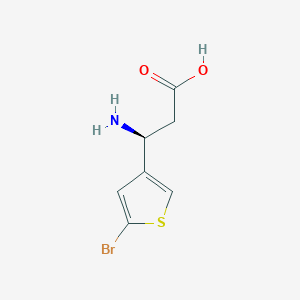
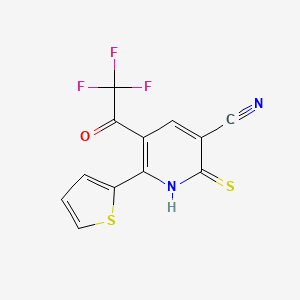
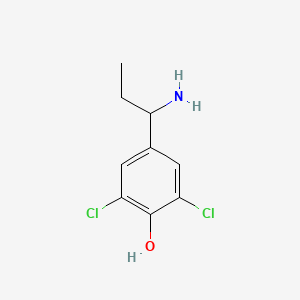
![2-[(1-Methyl-1H-pyrazol-4-yl)oxy]-1,3-thiazol-5-amine](/img/structure/B13310073.png)


